PGMI-004A is a novel small molecule inhibitor specifically designed to target Phosphoglycerate Mutase 1 (PGAM1) [, , ]. PGAM1 is a glycolytic enzyme often found upregulated in various cancers, including lung cancer []. This upregulation is linked to the loss of the tumor suppressor protein TP53 [, ]. PGMI-004A acts by binding to and inhibiting the activity of PGAM1, disrupting cancer cell metabolism and potentially halting tumor growth [, , ].
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as an anthracene derivative, specifically a sulfonamide, which incorporates both hydroxyl and trifluoromethyl functional groups. This compound has garnered attention due to its potential applications in drug development and as a biochemical probe.
This compound falls under the category of organic compounds, specifically within the subcategories of:
The synthesis of 3,4-dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide typically involves several steps that may include:
The synthesis requires careful control of reaction conditions including temperature, solvents, and catalysts to ensure high yields and purity. The final product is typically purified through recrystallization or chromatography.
The molecular formula of 3,4-dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide is , with a molecular weight of 463.39 g/mol .
The compound’s structure can be represented using various notations:
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
While specific mechanisms related to biological activity are still under investigation, compounds like 3,4-dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide are believed to interact with biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that similar compounds can modulate pathways involving reactive oxygen species and may play roles in cancer cell metabolism by influencing glycolytic intermediates .
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide has potential applications in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2